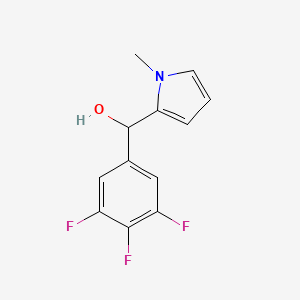
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a trifluorophenyl group
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-methylpyrrole with 3,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluorophenyl group can undergo substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-Methyl-2-pyrrolyl-(3,4,5-trifluorophenyl)methanol stands out due to its trifluorophenyl group, which imparts unique chemical properties. Similar compounds include:
- 1-Methyl-2-pyrrolyl-(3,4-difluorophenyl)methanol
- 1-Methyl-2-pyrrolyl-(3,5-difluorophenyl)methanol
- 1-Methyl-2-pyrrolyl-(4-fluorophenyl)methanol These compounds share structural similarities but differ in their fluorination patterns, leading to variations in their chemical behavior and applications.
Eigenschaften
Molekularformel |
C12H10F3NO |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
(1-methylpyrrol-2-yl)-(3,4,5-trifluorophenyl)methanol |
InChI |
InChI=1S/C12H10F3NO/c1-16-4-2-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h2-6,12,17H,1H3 |
InChI-Schlüssel |
LXYYICMDEILBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C2=CC(=C(C(=C2)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


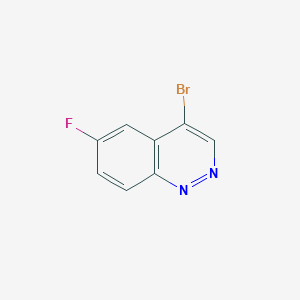
![2-piperazin-1-yl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B13916424.png)
![N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B13916433.png)
![(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13916434.png)
![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)

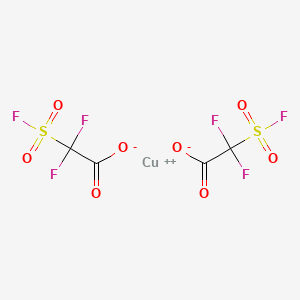

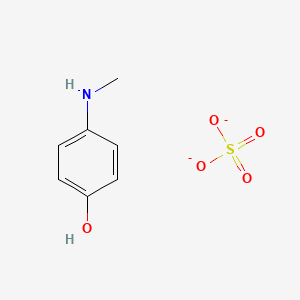
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

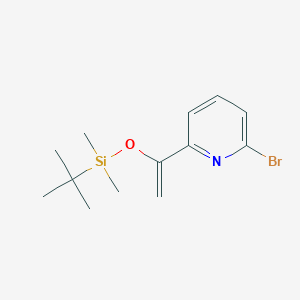
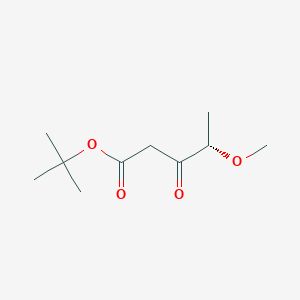
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
